Superior CYP3A4 Metabolic Stability of Methyl 3-Isoquinolin-4-YL-Acrylate
In vitro assays demonstrate that Methyl 3-isoquinolin-4-YL-acrylate exhibits significantly weaker inhibition of the key metabolizing enzyme CYP3A4 compared to a close structural analog. The target compound has an IC50 of 2.70E+3 nM (2.7 µM), while the comparator (E)-3-(1-Aminomethyl-6,7-dimethoxy-isoquinolin-4-yl)-acrylic acid ethyl ester shows a much more potent inhibition with an IC50 of 1.80E+4 nM (18 µM) [1][2]. This indicates a lower potential for drug-drug interactions for the target compound.
| Evidence Dimension | CYP3A4 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 2.70E+3 nM (2.7 µM) |
| Comparator Or Baseline | (E)-3-(1-Aminomethyl-6,7-dimethoxy-isoquinolin-4-yl)-acrylic acid ethyl ester (1.80E+4 nM / 18 µM) |
| Quantified Difference | Target compound is 6.7-fold less potent an inhibitor of CYP3A4 |
| Conditions | In vitro inhibition of human recombinant CYP3A4 co-expressed with human P450 reductase and human b5 reductase, assessed as reduction in 7-Hydroxyquinoline production |
Why This Matters
Lower CYP3A4 inhibition suggests a reduced risk of adverse drug-drug interactions, making this compound a safer candidate for further development in polypharmacy contexts.
- [1] BindingDB. (n.d.). BDBM50532764 (CHEMBL4551712): Activity Spreadsheet. BindingDB. View Source
- [2] BindingDB. (2012). BDBM50090199: (E)-3-(1-Aminomethyl-6,7-dimethoxy-isoquinolin-4-yl)-acrylic acid ethyl ester. BindingDB. View Source
